3-(1,3-Dioxan-2-YL)-3'-nitropropiophenone
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Overview
Description
The compound “3-(1,3-Dioxan-2-YL)-3’-nitropropiophenone” likely contains a 1,3-dioxane ring, a nitro group, and a propiophenone group . The 1,3-dioxane ring is a type of acetal, a functional group that features an oxygen atom bonded to two carbon atoms . Propiophenone is a type of ketone, which is characterized by a carbonyl group (a carbon atom double-bonded to an oxygen atom) attached to two other carbon atoms . The nitro group consists of a nitrogen atom bonded to two oxygen atoms and is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely show the 1,3-dioxane ring, the nitro group, and the propiophenone group attached to a central carbon atom . The exact structure would depend on the specific locations of these groups on the molecule.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the nitro group could be reduced to an amine, and the 1,3-dioxane ring could be hydrolyzed under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, compounds with a 1,3-dioxane ring are often stable and resistant to hydrolysis . The presence of the nitro group could make the compound more reactive .Scientific Research Applications
Base-catalyzed Condensation Applications
- Application in Phenol Synthesis : The base-catalyzed condensation of o-nitropropiophenone, a related compound, can produce various phenols and indolinones, as demonstrated by Sakan, Hayashi, and Miwa (1972). This indicates potential applications in synthesizing complex organic compounds from simpler precursors Sakan, Hayashi, & Miwa, 1972.
Organocatalysis in Michael Addition
- Polyfunctional Nitro Ketones Formation : Enders and Chow (2006) described the use of organocatalytic asymmetric Michael addition involving dioxanone (a related compound) to produce polyfunctional nitro ketones. This suggests potential for 3-(1,3-Dioxan-2-YL)-3'-nitropropiophenone in similar organocatalytic reactions Enders & Chow, 2006.
Neuroprotective Mechanisms in Neurotoxicity
- Protective Effects Against Neurotoxicity : Studies on 3-Nitropropionic acid (3-NP), a similar nitro compound, by Singh, Jamwal, and Kumar (2015) and Kumar, Padi, Naidu, and Kumar (2007) revealed its potential neuroprotective effects against neurotoxicity, suggesting the possibility of similar effects for this compound Singh, Jamwal, & Kumar, 2015; Kumar, Padi, Naidu, & Kumar, 2007.
Synthesis and Structural Characterization
- Nitration and Characterization : Li Hao (2010) conducted a study on the nitration of propiophenone, closely related to this compound, outlining methods for its synthesis and characterization. This research could guide similar processes for this compound Li Hao, 2010.
Fluorescence Properties in Derivatives
- Fluorescence in Derivatives : Gaina et al. (2012) investigated the synthesis of 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives, highlighting their fluorescence properties. This implies potential for this compound in creating fluorescent derivatives Gaina et al., 2012.
Reaction with Aniline
- Formation of Anilinoacrylophenones : Nesmeyanov, Rybinskaya, and Rybin (1965) explored the reaction of 3-nitroacylophenones with aniline, forming anilinoacrylophenones. This research could be relevant for understanding reactions involving this compound Nesmeyanov, Rybinskaya, & Rybin, 1965.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(5-6-13-18-7-2-8-19-13)10-3-1-4-11(9-10)14(16)17/h1,3-4,9,13H,2,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADILSHUVAVFTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645934 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-21-5 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-nitrophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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